molecular formula C16H15N3O5 B12504742 1-(2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-(2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B12504742
M. Wt: 329.31 g/mol
InChI Key: YVGHMXVKTUMQOX-UHFFFAOYSA-N
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Description

1-{[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a pyridine ring with an acetamidophenyl group

Preparation Methods

The synthesis of 1-{[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves several steps. One common synthetic route includes the following steps:

    Formation of the acetamidophenyl group: This step involves the acylation of aniline with acetic anhydride to form 4-acetamidophenyl.

    Coupling with pyridine: The 4-acetamidophenyl group is then coupled with a pyridine derivative through a carbamoylation reaction, using reagents such as phosgene or carbonyldiimidazole.

    Oxidation: The final step involves the oxidation of the coupled product to introduce the carboxylic acid group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-{[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamidophenyl group, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-{[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-{[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:

    4-Acetamidophenyl derivatives: These compounds share the acetamidophenyl group and may have similar biological activities.

    Pyridine carboxylic acids: These compounds share the pyridine ring and carboxylic acid group, and are used in various chemical and biological applications.

    Carbamoyl compounds: These compounds contain the carbamoyl group and are studied for their potential therapeutic properties.

The uniqueness of 1-{[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

1-[2-(4-acetamidoanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C16H15N3O5/c1-10(20)17-12-3-5-13(6-4-12)18-14(21)9-19-8-11(16(23)24)2-7-15(19)22/h2-8H,9H2,1H3,(H,17,20)(H,18,21)(H,23,24)

InChI Key

YVGHMXVKTUMQOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C(=O)O

Origin of Product

United States

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